1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
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Overview
Description
The compound appears to contain several structural components, including a fluorophenyl group, a thioacetyl group, and a spiro[isobenzofuran-1,3’-piperidin]-3-one group. The fluorophenyl group is a common motif in medicinal chemistry, often used to improve the bioavailability and metabolic stability of drug candidates . The thioacetyl group could potentially act as a leaving group or a site for nucleophilic attack in chemical reactions . The spiro[isobenzofuran-1,3’-piperidin]-3-one group is less common, but spiro compounds in general are known for their interesting chemical and biological properties .
Molecular Structure Analysis
Again, without specific information, I can only speculate on the molecular structure. The compound likely has a complex, three-dimensional structure due to the spiro[isobenzofuran-1,3’-piperidin]-3-one group . The presence of the fluorine atom could also influence the compound’s electronic properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the thioacetyl and fluorophenyl groups, as well as the spiro[isobenzofuran-1,3’-piperidin]-3-one group . Potential reactions could include nucleophilic substitution reactions at the thioacetyl group or electrophilic aromatic substitution reactions at the fluorophenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, potentially improving its ability to cross biological membranes .Scientific Research Applications
Sigma Receptor Ligands
Spiro[isobenzofuran-1(3H),4'-piperidines] and related derivatives have been synthesized and evaluated for their sigma receptor binding properties. These compounds are associated with selective sigma 2 ligand affinity in the subnanomolar range. Research indicates that the N-substituent in these compounds is crucial for affinity and selectivity towards sigma 1 and sigma 2 binding sites. Structural modifications have shown significant effects on affinity and selectivity, demonstrating the potential of these compounds for detailed sigma receptor studies and their implications in neurological processes and disorders (Moltzen, Perregaard, & Meier, 1995).
Central Nervous System Agents
Another aspect of research on spiro[isobenzofuran-1(3H),4'-piperidines] involves their potential as central nervous system (CNS) agents. These compounds have been evaluated for their activity in various CNS models, including their potency compared to known drugs like chlorpromazine and haloperidol. The findings suggest that specific derivatives could be attractive as potential neuroleptics, highlighting their significance in developing new therapeutic agents for CNS disorders (Allen et al., 1978).
Sigma Receptor Binding Studies
Further investigations into the structural factors influencing sigma receptor affinity and selectivity have been conducted. These studies provide insights into how various structural elements, including the substitution on the benzene ring and the spiroconnection, affect the compounds' binding properties. This research is vital for understanding how these compounds interact with sigma receptors and could inform the design of new molecules with targeted properties for sigma receptor-related pathologies (Perregaard, Moltzen, Meier, & Sanchez, 1995).
Antimycobacterial Applications
Some spiro-piperidin-4-ones have been synthesized and shown to possess significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These findings highlight the potential of spiro[isobenzofuran-1(3H),4'-piperidines] derivatives as promising candidates for tuberculosis treatment, marking an important step forward in antimycobacterial drug discovery (Kumar et al., 2008).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1'-[2-(4-fluorophenyl)sulfanylacetyl]spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3S/c21-14-6-8-15(9-7-14)26-12-18(23)22-11-3-10-20(13-22)17-5-2-1-4-16(17)19(24)25-20/h1-2,4-9H,3,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYKLQPYSFFNCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)CSC3=CC=C(C=C3)F)C4=CC=CC=C4C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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